Product packaging for beta-Cyclodextrin sulfate(Cat. No.:CAS No. 37191-69-8)

beta-Cyclodextrin sulfate

Cat. No.: B137399
CAS No.: 37191-69-8
M. Wt: 1695.4 g/mol
InChI Key: JFDDAIKYFLAHSD-FOUAGVGXSA-N
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Description

Beta-Cyclodextrin sulfate, typically supplied as a sodium salt, is a randomly substituted, anionic derivative of beta-cyclodextrin with a high degree of sulfation (often DS ~12-14) . This chemical modification renders the compound highly soluble in water (>75 g/100 mL) while maintaining the characteristic hydrophobic central cavity, and it is characterized as an amorphous mixture with a nearly symmetrical distribution of sulfate groups . Its primary research value lies in its ability to mimic the polyanionic structure and function of heparan sulfate, allowing for selective interaction with heparin-binding biomolecules. One significant application is its use in an immobilized form on precolumns for column-switching high-performance liquid chromatography (HPLC) systems, enabling the selective on-line enrichment and separation of heparin-binding proteins like basic fibroblast growth factor (bFGF) with high retention efficiency and rapid dissociation . Compared to parent beta-cyclodextrin, the introduction of sulfate groups significantly reduces its hemolytic activity and membrane-disrupting effects on erythrocytes, making it a milder alternative for in vitro studies involving biological membranes . Researchers utilize this compound to explore drug solubilization and stabilization, as its polyanionic nature provides a versatile platform for forming inclusion complexes with various hydrophobic substances. This compound sodium salt is provided as a white to off-white powder and must be stored at 2-8°C in a tightly closed container . This product is intended for research and laboratory reagent purposes only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H70O56S7 B137399 beta-Cyclodextrin sulfate CAS No. 37191-69-8

Properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O56S7/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDDAIKYFLAHSD-FOUAGVGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O56S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1695.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name beta-Cyclodextrin, sulfated sodium salt
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CAS No.

120825-98-1, 37191-69-8
Record name beta-Cyclodextrin, heptakis(hydrogen sulfate)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Cyclodextrin, hydrogen sulfate, sodium salt
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Synthetic Methodologies and Chemical Modifications of Beta Cyclodextrin Sulfate

Sulfation Reagents and Reaction Conditions

The synthesis of beta-cyclodextrin (B164692) sulfate (B86663) is predominantly achieved through the chemical modification of native beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucopyranose units. The choice of sulfonating agent and the conditions under which the reaction is performed are critical determinants of the final product's characteristics.

Sulfamic Acid-Mediated Sulfonation

A cost-effective and straightforward method for the synthesis of sulfated beta-cyclodextrin involves the use of sulfamic acid as the sulfonating agent. chemrxiv.orgresearchgate.netchemrxiv.orgkingston.ac.ukresearchgate.net In a typical procedure, beta-cyclodextrin and sulfamic acid are dissolved in a solvent such as N,N-dimethylformamide (DMF) and heated. chemrxiv.orgresearchgate.netresearchgate.net For instance, a reaction can be conducted by dissolving 50 g of β-CD and 91 g of sulfamic acid in 750 ml of DMF and heating the mixture at 70 °C for 6 hours. chemrxiv.orgresearchgate.netresearchgate.net Upon completion, the reaction mixture is cooled, and the product is precipitated by adding methanol (B129727). chemrxiv.orgresearchgate.netresearchgate.net The precipitate is then filtered, dissolved in a sodium hydroxide (B78521) solution, and may be treated with activated charcoal for purification. researchgate.net This method has been highlighted as a simple and economical approach for producing sulfated beta-cyclodextrin. chemrxiv.orgchemrxiv.org

Chlorosulfonic Acid-Based Sulfation Protocols

Chlorosulfonic acid is another prominent reagent utilized for the sulfation of beta-cyclodextrin. chemrxiv.orgresearchgate.net This method typically involves reacting beta-cyclodextrin with chlorosulfonic acid in a suitable solvent at low temperatures. chemrxiv.org For example, beta-cyclodextrin can be dissolved in pyridine (B92270) and cooled to -35 °C, followed by the dropwise addition of chlorosulfonic acid. chemrxiv.org The reaction is then stirred for a period at a slightly elevated temperature, such as -10 °C. chemrxiv.org The product is subsequently precipitated using a solvent like chilled acetone. chemrxiv.org Further purification steps involve dissolving the precipitate in water, adjusting the pH with sodium hydroxide, concentrating the solution, and reprecipitating with methanol. chemrxiv.org Dialysis is often employed to remove impurities and obtain a purer product. chemrxiv.orgresearchgate.net While effective, this method can sometimes lead to fragmentation of the beta-cyclodextrin ring due to the strong nature of the sulfonating agent. chemrxiv.org

Exploration of Alternative Sulfonating Agents

Beyond sulfamic and chlorosulfonic acids, other sulfonating agents have been explored for the modification of beta-cyclodextrin. One such agent is the sulfur trioxide/pyridine complex. researchgate.net This reagent has been used in the regioselective synthesis of β-CD-6-Sulfate. researchgate.net The reaction involves treating beta-cyclodextrin with the sulfur trioxide/pyridine complex, where the ratio of the complex to the cyclodextrin (B1172386) can be varied to influence the degree of sulfation. researchgate.net Research has also evaluated sulfuric acid as a potential sulfonating agent, although sulfamic acid was found to yield better results in some comparative studies. researchgate.net The choice of an alternative sulfonating agent is often driven by the desire to achieve specific substitution patterns or to work under milder reaction conditions.

Regioselective Functionalization and Degree of Substitution Control

The functional properties of beta-cyclodextrin sulfate are heavily influenced by which hydroxyl groups are sulfated and the total number of sulfate groups introduced per cyclodextrin molecule.

Characterization of Sulfation Sites (e.g., C2, C3, C6 Hydroxyl Groups)

Beta-cyclodextrin possesses three types of hydroxyl groups available for substitution at the C2, C3, and C6 positions of each glucopyranose unit. chemrxiv.org Characterization studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, have shown that sulfation does not occur randomly. chemrxiv.orgmaynoothuniversity.ieresearchgate.net There is a general consensus that the primary hydroxyl groups at the C6 position are the most reactive and thus are preferentially sulfated. maynoothuniversity.ieresearchgate.netresearchgate.net The secondary hydroxyl groups at the C2 position also undergo significant sulfation. chemrxiv.orgmaynoothuniversity.ieresearchgate.net In contrast, the hydroxyl groups at the C3 position are sterically hindered, making them the least likely sites for sulfation. chemrxiv.orgmaynoothuniversity.ie Studies have reported nearly complete sulfation at the C6 positions and partial sulfation at the C2 secondary hydroxyls, with no substitution observed at the C3 positions. maynoothuniversity.ieresearchgate.net The average degree of substitution can vary, with some studies reporting values of 13 or 14 sulfate groups per beta-cyclodextrin molecule. chemrxiv.org

Optimization of Synthesis Parameters for this compound Yield and Purity

Achieving a high yield and purity of this compound is a key objective in its synthesis. This requires careful optimization of various reaction parameters.

Key parameters that play a significant role in the synthesis include reaction time, temperature, and the volume of the solvent used. chemrxiv.org For instance, in the sulfamic acid-mediated synthesis, these factors have been identified as crucial for maximizing the output and quality of the product. chemrxiv.org The purification process is also critical for obtaining a high-purity product. Techniques such as precipitation with organic solvents like methanol or acetone, pH adjustment, and dialysis are commonly employed to remove unreacted reagents and byproducts. chemrxiv.orgresearchgate.net For example, after sulfation with chlorosulfonic acid, the product is often purified by dissolving it in water, neutralizing it, and then precipitating it with methanol, followed by dialysis to remove low molecular weight impurities. chemrxiv.orgresearchgate.net The optimization of these synthetic and purification steps is essential for developing cost-effective and efficient production methods for this compound. chemrxiv.orgchemrxiv.org

Design and Synthesis of Advanced Sulfated Beta-Cyclodextrin Architectures

The design and synthesis of advanced sulfated beta-cyclodextrin architectures are driven by the need to create macromolecules with enhanced solubility, reactivity, and complexation capabilities. nih.gov Researchers are exploring methods that combine the inherent inclusion properties of beta-cyclodextrin with the structural advantages of polymers and the specific functionalities of conjugated moieties.

Hyper-Branched Sulfated Beta-Cyclodextrin Polymers

Hyper-branched polymers represent a significant class of advanced cyclodextrin architectures. These are highly branched, three-dimensional macromolecules that offer a large number of terminal functional groups, low viscosity, and high solubility. nih.gov The synthesis of hyper-branched polymers using beta-cyclodextrin as a core or monomer unit allows for the creation of high-molecular-weight structures with numerous cavities.

One common synthetic approach involves the polycondensation of beta-cyclodextrin with a suitable cross-linking agent. A notable example is the reaction of beta-cyclodextrin with pyromellitic dianhydride. beilstein-journals.orgresearchgate.net This reaction is typically performed in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with a catalyst like triethylamine (B128534) (TEA). beilstein-journals.orgmdpi.com The process involves dissolving anhydrous beta-cyclodextrin in the solvent, adding the catalyst, and then introducing the cross-linking agent under vigorous stirring. beilstein-journals.org The molar ratio of the monomers and the solvent concentration are critical parameters that determine whether a soluble hyper-branched polymer or an insoluble cross-linked gel (nanosponge) is formed. beilstein-journals.orgresearchgate.net By using an excess of solvent and adjusting the cross-linker-to-beta-cyclodextrin ratio, a water-soluble, hyper-branched polymer can be obtained. beilstein-journals.orgresearchgate.net The resulting polymer possesses a high density of carboxylic acid groups from the pyromellitic dianhydride, imparting a negative charge. mdpi.com

While direct sulfation of these pre-formed hyper-branched polymers is a potential route, another strategy involves the use of already sulfonated beta-cyclodextrin (β-CD) as a building block. For instance, sulfonated β-CD has been incorporated into cross-linked polyvinyl alcohol membranes. nih.gov This modification was shown to improve the ion exchange capacity of the membranes, demonstrating how the sulfated cyclodextrin unit can be integrated into a larger polymer network to confer specific properties. nih.gov

Reactant/SolventFunction
Beta-cyclodextrinCore monomer unit
Pyromellitic dianhydrideCross-linking agent
Dimethyl sulfoxide (DMSO)Reaction solvent
Triethylamine (TEA)Catalyst

Sulfated Beta-Cyclodextrin Conjugates (e.g., Phosphoramidate (B1195095) Moieties)

Conjugation of specific chemical moieties to the beta-cyclodextrin scaffold is another avenue for creating advanced architectures. Phosphoramidate groups are of particular interest due to their widespread utility in medicinal and materials chemistry. mdpi.com The synthesis of beta-cyclodextrin phosphoramidate conjugates creates a well-defined structure with unique properties.

A key synthetic route to producing a per-6-substituted beta-cyclodextrin heptaphosphoramidate involves a multi-step process. mdpi.comresearchgate.net The synthesis starts with the modification of the primary hydroxyl groups of beta-cyclodextrin. A common precursor is per-2,3-O-acetyl-6-azido-deoxy-β-CD. mdpi.comresearchgate.net This azido-functionalized cyclodextrin is then reacted with a trialkyl phosphite, such as trimethyl phosphite, through a Staudinger-like reaction. mdpi.comresearchgate.net This reaction, which can be conducted in solvents like dichloromethane (B109758) or toluene, efficiently converts the azide (B81097) groups into phosphoramidate functionalities, yielding a per-2,3-O-acetylated β-CD heptaphosphoramidate. mdpi.comresearchgate.net Subsequent deacetylation can yield the final, water-soluble β-CD heptaphosphoramidate. mdpi.com

These novel phosphoramidate-functionalized cyclodextrins have demonstrated remarkable water solubility and the ability to form inclusion complexes with various guest molecules. mdpi.comresearchgate.net The inclusion process is often enthalpy-driven, indicating a strong interaction facilitated by the phosphoramidate groups at the primary face of the cyclodextrin. mdpi.com While these syntheses have been reported for non-sulfated beta-cyclodextrin, they exemplify the type of sophisticated conjugation that could be applied to a sulfated beta-cyclodextrin core to create multifunctional architectures combining the properties of both the sulfate and the phosphoramidate moieties.

CompoundAbbreviation / Role
Per-2,3-O-acetyl-6-azido-deoxy-β-cyclodextrinStarting material
Trimethyl phosphiteReactant for Staudinger reaction
DichloromethaneReaction solvent
TolueneReaction solvent
Beta-cyclodextrin heptaphosphoramidateFinal conjugate product

Advanced Spectroscopic and Analytical Characterization of Beta Cyclodextrin Sulfate

Structural Elucidation via Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure of beta-cyclodextrin (B164692) sulfate (B86663), providing insights into the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of beta-cyclodextrin sulfate in solution. springernature.com By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the positions of the sulfate groups on the cyclodextrin (B1172386) ring can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for the protons of the glucopyranose units. The introduction of sulfate groups causes significant changes in the chemical shifts of nearby protons, providing information about the substitution pattern. d-nb.info For instance, sulfation at the C2, C3, or C6 hydroxyl groups will deshield the corresponding protons, causing them to resonate at a lower field (higher ppm value) compared to the unsubstituted beta-cyclodextrin.

¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to the sulfate groups experience a downfield shift. icmpp.ro Analysis of the ¹³C NMR spectrum, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps to confirm the positions of sulfation. chemrxiv.org

2D NOESY (Nuclear Overhauser Effect Spectroscopy): 2D NOESY experiments are crucial for determining the spatial proximity of protons within the molecule. mdpi.com In the context of this compound, NOESY can reveal through-space interactions between protons on the cyclodextrin ring and protons of a guest molecule in inclusion complexes. This technique is particularly valuable for understanding the geometry of host-guest interactions. nih.gov

Below is an interactive table summarizing typical chemical shift changes observed in NMR spectra upon sulfation of beta-cyclodextrin.

Nucleus Position of Sulfation Observed Chemical Shift Change (ppm) Reason for Shift
¹HC2-HDownfieldDeshielding by electronegative sulfate group
¹HC3-HDownfieldDeshielding by electronegative sulfate group
¹HC6-HDownfieldDeshielding by electronegative sulfate group
¹³CC2DownfieldSubstitution effect of the sulfate group
¹³CC3DownfieldSubstitution effect of the sulfate group
¹³CC6DownfieldSubstitution effect of the sulfate group

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of sulfate groups.

The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band typically observed in the region of 1240-1260 cm⁻¹, which is attributed to the asymmetric S=O stretching vibration of the sulfate group. researchgate.net Another characteristic band for the symmetric S=O stretching appears around 1000-1060 cm⁻¹. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the remaining hydroxyl groups on the cyclodextrin ring. researchgate.netresearchgate.net The C-O stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region.

The table below presents typical FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchingHydroxyl (-OH)
~2930C-H stretchingAliphatic C-H
~1250S=O asymmetric stretchingSulfate (-OSO₃⁻)
~1040S=O symmetric stretchingSulfate (-OSO₃⁻)
~1150-1000C-O stretchingEther and alcohol

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like this compound. intelcentru.ro

In ESI-MS analysis of this compound, the molecule is typically detected as a multiply charged ion (e.g., [M-nNa]ⁿ⁻ or [M+nH]ⁿ⁺), where 'M' is the molecular mass and 'n' is the number of charges. nih.govnih.gov The resulting mass spectrum shows a distribution of peaks corresponding to different degrees of sulfation, allowing for the determination of the average degree of substitution and the heterogeneity of the sample. mdpi.com By analyzing the mass-to-charge ratio (m/z) of these ions, the molecular weight of the different sulfated species can be accurately determined. dshs-koeln.de

Chromatographic and Electrophoretic Methods for Purity and Mixture Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing different sulfated species.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For the analysis of this compound, reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) are commonly employed.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. While native beta-cyclodextrin has limited retention on standard RP columns, the introduction of sulfate groups increases its polarity, affecting its chromatographic behavior. Ion-pair chromatography can also be utilized to improve the retention and separation of these charged molecules.

Size-exclusion chromatography separates molecules based on their hydrodynamic volume. This technique can be used to analyze the molecular weight distribution of this compound preparations and to separate oligomeric species or aggregates.

The following table outlines a typical HPLC method for this compound analysis.

Parameter Condition Purpose
Column Reversed-phase C18 or specialized columns for oligosaccharidesProvides separation based on polarity
Mobile Phase Gradient of aqueous buffer (e.g., phosphate) and organic modifier (e.g., acetonitrile)Elutes compounds with varying polarities
Detector Refractive Index (RI) Detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)Detects non-chromophoric cyclodextrins
Flow Rate 0.5 - 1.0 mL/minOptimizes separation efficiency
Temperature 25 - 40 °CInfluences retention and peak shape

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov Due to the negatively charged sulfate groups, this compound is well-suited for analysis by CE. nih.gov This technique is particularly powerful for separating species with different degrees of sulfation and for resolving isomers with sulfate groups at different positions. acs.org

In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced at one end of the capillary, and a high voltage is applied. The negatively charged this compound ions migrate towards the anode at different rates depending on their charge-to-size ratio, resulting in their separation. Indirect UV detection is often employed for the detection of these non-UV-absorbing molecules. nih.gov

The table below summarizes typical parameters for the CE analysis of this compound.

Parameter Condition Purpose
Capillary Fused-silica, typically 50-75 µm i.d.Provides the separation channel
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer at a specific pHControls the electroosmotic flow and analyte mobility
Voltage 15 - 30 kVDrives the electrophoretic separation
Temperature 20 - 30 °CAffects viscosity and migration times
Detection Indirect UV or Mass SpectrometryAllows for the detection of separated analytes

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique used to separate and analyze macromolecules based on their size or hydrodynamic volume. wikipedia.orgmalvernpanalytical.com The process involves dissolving the sample in an appropriate solvent and injecting it into a column packed with porous gel beads. wikipedia.orgunt.edu Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. unt.edu Conversely, smaller molecules permeate the pores to varying extents, resulting in a longer retention time and later elution. unt.edu This technique is particularly valuable for characterizing the molecular weight, size distribution, and dispersity of polymers. wikipedia.org

In the context of this compound, GPC (also referred to as Gel Filtration Chromatography or GFC) is employed to assess the molecular characteristics of the synthesized product. For instance, in a comparative study of different sulfated beta-cyclodextrin (S-β-CD) preparations, GFC was used alongside other characterization techniques. The analysis helps in understanding the size distribution of the sulfated cyclodextrin molecules, which can be influenced by the synthesis method and may affect their chiral recognition capabilities. chemrxiv.org The choice of eluent or mobile phase in GPC is primarily dictated by the solubility of the sample; for this compound, which has high aqueous solubility, an aqueous buffer would typically be used. unt.educhemrxiv.org The data obtained from GPC allows for the determination of various molecular weight averages, such as the number average molecular weight (Mn) and the weight average molecular weight (Mw), providing critical information about the product's heterogeneity. wikipedia.org

Table 1: Key Parameters in GPC Analysis of Polymers

Parameter Description Significance for this compound
Retention Time The time it takes for a molecule to pass through the GPC column. Inversely related to the hydrodynamic volume of the sulfated cyclodextrin molecule.
Molecular Weight (MW) The mass of one mole of the substance. GPC helps determine the average MW and its distribution. Indicates the overall size of the this compound molecules and potential aggregation.
Dispersity (Đ) A measure of the heterogeneity of molecular weights in a polymer sample (Đ = Mw/Mn). A value close to 1 indicates a more uniform product with a narrow range of sulfation degrees.
Hydrodynamic Volume The effective volume of a solvated macromolecule in solution. The primary factor determining the separation in GPC; relates to the size and conformation of the molecule in the chosen eluent. wikipedia.org

Polyacrylamide Gel Electrophoresis for Fractionation

Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique used to separate macromolecules, typically proteins and nucleic acids, based on their size, conformation, and charge. For charged molecules like this compound, PAGE offers an effective method for fractionation and characterization. nih.gov A study has detailed the use of discontinuous gradient PAGE to fractionate a complex mixture of beta-cyclodextrin sulfates. nih.gov

The methodology involves several key steps:

Electrophoretic Separation : The this compound mixture is loaded onto a polyacrylamide gel and subjected to an electric field. The negatively charged sulfate groups cause the molecules to migrate towards the anode. The gel matrix acts as a sieve, separating the molecules based on their charge-to-mass ratio and size. nih.gov

Transfer and Visualization : Following electrophoresis, the separated bands are transferred from the gel to a positively charged membrane, a process known as semidry electrotransfer. A portion of this membrane can then be stained, for example with Alcian blue, to visualize the multiple bands corresponding to different sulfated species. nih.gov

Elution and Purification : The visualized bands are excised from the unstained portion of the membrane. The this compound fractions are then eluted from the membrane matrix using a high-concentration salt solution (e.g., 2 M sodium chloride) and subsequently purified by dialysis. nih.gov

The purity and composition of the isolated fractions can be further analyzed by high-resolution analytical gradient PAGE, capillary electrophoresis, and mass spectrometry. nih.gov This fractionation is crucial because the degree and pattern of sulfation on the beta-cyclodextrin ring can significantly influence its properties and applications, such as its use as a chiral selector in separation sciences. nih.govresearchgate.net The ability to isolate and characterize individual species or fractions with a narrow range of sulfation is therefore of significant analytical interest. nih.gov

Elemental Composition and Substitution Analysis (e.g., ICP-OES for Sulfur Content)

Determining the elemental composition of this compound is essential for confirming its successful synthesis and quantifying the extent of modification. A key parameter is the average degree of substitution (DS), which refers to the average number of sulfate groups attached to each beta-cyclodextrin molecule. cyclodextrin-shop.com Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly effective for this purpose. chemrxiv.org

ICP-OES analysis provides a quantitative measurement of specific elements within a sample. For this compound, it is used to determine the concentration of sulfur and sodium (from the sodium salt form of the sulfate groups). chemrxiv.org This data allows for the calculation of the DS. For example, a study comparing a commercially available sulfated beta-cyclodextrin (S-β-CD1) with a synthesized version (S-β-CD3) used ICP-OES to measure sulfur and sodium content. The results showed that the commercial sample had a higher concentration of both elements, indicating a higher degree of sulfonation. chemrxiv.org The average DS for this compound typically ranges from 11 to 15. cyclolab.husigmaaldrich.com

Table 2: Example of Elemental Analysis Data for Different Sulfated Beta-Cyclodextrin (S-β-CD) Samples

Sample ID Sulfur (S) Content (%) Sodium (Na) Content (%) Inferred Degree of Substitution
S-β-CD1 (Commercial) 16.2 11.2 Higher
S-β-CD3 (Synthesized) 11.1 8.0 Lower

This table is based on data presented in a study by G. S. Madhavi et al. chemrxiv.org

This analysis is critical as the degree of sulfation directly impacts the molecule's charge, solubility, and interaction with other molecules, which are crucial for its applications. chemrxiv.org Elemental analysis confirms that the sulfate groups have been successfully attached to the beta-cyclodextrin structure and provides a quantitative measure of this modification. chemrxiv.orgresearchgate.net

Thermal and Morphological Characterization (e.g., Thermogravimetric Analysis, Scanning Electron Microscopy)

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For beta-cyclodextrin and its derivatives, TGA reveals distinct stages of decomposition. researchgate.netresearchgate.net

The analysis of sulfated beta-cyclodextrin samples typically shows an initial, relatively small mass loss at temperatures up to around 180 °C. chemrxiv.org This initial weight loss, often in the range of 7-9%, is attributed to the evaporation of adsorbed water and/or residual solvents from the synthesis process. chemrxiv.org The main decomposition of the cyclodextrin structure itself occurs at higher temperatures. For native beta-cyclodextrin, significant degradation begins around 300 °C. mdpi.com The formation of an inclusion complex or chemical modification, such as sulfation, can alter the thermal stability of the cyclodextrin. chemrxiv.orgmdpi.com TGA provides crucial information on how the sulfation process affects the thermal decomposition profile of the beta-cyclodextrin molecule. chemrxiv.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a sample's surface topography. It is used to characterize the morphology, particle size, and surface characteristics of materials. nih.gov In the analysis of this compound powders, SEM images reveal the shape and size distribution of the particles. chemrxiv.org

Studies have shown that the morphology of sulfated beta-cyclodextrin can vary depending on the synthesis method. chemrxiv.org For example, SEM analysis comparing a commercial S-β-CD product with synthesized versions showed that the commercial sample had a more uniform particle size distribution. chemrxiv.org The images can reveal whether the particles are crystalline or amorphous, smooth or rough, and whether they exist as individual particles or as aggregates. chemrxiv.orgnih.gov This morphological information is important as it can influence the material's bulk properties, such as flowability and dissolution rate. chemrxiv.org

Supramolecular Chemistry and Host Guest Interactions of Beta Cyclodextrin Sulfate

Fundamental Principles of Inclusion Complex Formation

The formation of an inclusion complex is a process where a "guest" molecule is encapsulated, either partially or fully, within the cavity of a "host" molecule, such as beta-cyclodextrin (B164692) sulfate (B86663). This association is a dynamic equilibrium and does not involve the formation or breaking of covalent bonds. The primary driving forces for this encapsulation are rooted in the unique structural characteristics of the host and a combination of non-covalent interactions between the host and guest in an aqueous environment.

Like its parent molecule, beta-cyclodextrin sulfate possesses a truncated cone or toroidal structure. The interior of this cavity is relatively nonpolar, or hydrophobic, due to the lining of C-H groups and ether-like glycosidic oxygen atoms. In contrast, the exterior is highly polar, or hydrophilic. This polarity is dramatically amplified in this compound by the presence of multiple anionic sulfate groups (-SO₃⁻) on the rims.

In an aqueous solution, the hydrophobic cavity is occupied by water molecules, which is an energetically unfavorable state due to the disruption of the hydrogen-bonding network of bulk water. The formation of an inclusion complex is largely driven by the displacement of these high-energy water molecules from the cavity by a less polar guest molecule or a hydrophobic portion of a guest molecule. This process is thermodynamically favorable. The highly soluble and charged exterior, conferred by the sulfate groups, ensures the entire host-guest complex remains dissolved in water. Furthermore, the negatively charged sulfate groups create an electrostatic potential on the exterior of the host, allowing for strong attractive or repulsive interactions with charged guest molecules, a feature not present in neutral beta-cyclodextrin. nih.gov

The stability of the inclusion complex formed between this compound and a guest molecule is the result of a combination of several non-covalent interactions:

Hydrophobic Interactions: This is a primary driving force, stemming from the tendency of the aqueous system to minimize the disruption of its hydrogen-bonding network by sequestering the nonpolar guest molecule within the cyclodextrin (B1172386) cavity.

Van der Waals Forces: These are weak, short-range attractions that occur between the guest molecule and the atoms lining the hydrophobic interior of the this compound cavity. A snug fit between the guest and the cavity maximizes these interactions, contributing significantly to the stability of the complex.

Hydrogen Bonding: While the interior is hydrophobic, the hydroxyl and sulfate groups at the rims of the cavity can form hydrogen bonds with suitable functional groups on the guest molecule, helping to orient the guest and add to the complex's stability.

Electrostatic Interactions: This is a key interaction specific to charged cyclodextrin derivatives like this compound. The negatively charged sulfate groups can engage in strong attractive forces with positively charged (cationic) guest molecules. nih.gov Conversely, they can exhibit repulsive forces with negatively charged (anionic) guests. nih.gov These electrostatic forces can significantly enhance or diminish the binding affinity compared to neutral beta-cyclodextrin. nih.gov

Quantitative Assessment of Host-Guest Binding Parameters

To understand and predict the behavior of host-guest systems, it is essential to quantitatively describe the strength and nature of the interaction. This is typically achieved by determining stability constants, binding affinities, and the stoichiometry of the complex.

The stability constant (often denoted as K, Kc, Ks, or Ka), also known as the binding or association constant, quantifies the equilibrium of the host-guest complex formation. A higher stability constant indicates a stronger interaction and a more stable complex. Several analytical techniques are employed to determine these values, including:

UV-Visible Spectrophotometry: This method is used when the guest molecule has a chromophore that experiences a change in its absorption spectrum upon inclusion into the cyclodextrin cavity. By monitoring the change in absorbance at a fixed wavelength while titrating the guest with increasing concentrations of this compound, the stability constant can be calculated. nih.gov

Fluorescence Spectroscopy: If the guest molecule is fluorescent, its fluorescence properties (intensity, wavelength of maximum emission, or lifetime) often change upon encapsulation. These changes can be monitored during a titration to determine the binding parameters with high sensitivity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. It is a powerful tool that can determine the binding constant (Ka), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect changes in the chemical shifts of the protons of both the host and the guest upon complex formation, allowing for the calculation of the association constant. nih.gov

The following table presents stability constants for complexes formed between an anionic sulfobutyl ether beta-cyclodextrin ((SBE)₇M-β-CD), a close structural and functional analogue of this compound, and various guest molecules, illustrating the impact of guest charge on binding affinity.

Guest MoleculeGuest TypeStability Constant (Kc) with (SBE)₇M-β-CD (M⁻¹)Reference
ChlorpromazineCationic14,500 nih.gov
PrazosinCationic5,300 nih.gov
PapaverineCationic2,400 nih.gov
TestosteroneNeutral31,000 nih.gov
ProgesteroneNeutral51,000 nih.gov
NaproxenAnionic200 nih.gov
WarfarinAnionic1,100 nih.gov

Stoichiometry refers to the ratio of host to guest molecules in the inclusion complex. The most common stoichiometry is 1:1, where one molecule of this compound encapsulates one guest molecule. researchgate.netnih.gov However, other stoichiometries such as 1:2 (one guest to two hosts) or 2:1 (two guests to one host) can occur, depending on the relative sizes of the guest molecule and the cyclodextrin cavity, as well as the specific interactions involved.

Methods like Job's plot (continuous variation method) using UV-Vis or fluorescence spectroscopy, as well as direct determination by Isothermal Titration Calorimetry, are commonly used to establish the stoichiometry of these complexes. mdpi.com For many guest molecules of appropriate size, a 1:1 stoichiometry is observed with sulfated beta-cyclodextrins.

HostGuest MoleculeDetermined Stoichiometry (Host:Guest)Reference
Sulfated β-CyclodextrinThioflavin T (cationic dye)1:1 nih.gov
Sulfated β-CyclodextrinProtonated trans-merocyanine (cationic dye)1:1 researchgate.net
(SBE)₇M-β-CDChlorpromazine (cationic)1:1 nih.gov
(SBE)₇M-β-CDProgesterone (neutral)1:1 nih.gov
(SBE)₇M-β-CDNaproxen (anionic)1:1 nih.gov

Influencing Factors on Inclusion Complexation by this compound

The formation and stability of inclusion complexes with this compound are sensitive to the conditions of the aqueous medium. Several factors can influence the binding equilibrium:

pH: The pH of the solution is a critical factor, especially for ionizable guest molecules. nih.gov Changes in pH can alter the charge of the guest. For a cationic guest, complexation with the anionic this compound is often strongest when the guest is in its protonated, positively charged form due to favorable electrostatic attraction. nih.gov Conversely, for an anionic guest, increasing the pH to a point where the guest is negatively charged can lead to electrostatic repulsion, significantly weakening the complex formation. nih.gov

Temperature: The formation of inclusion complexes is a temperature-dependent equilibrium process. Typically, for complexes where hydrophobic and van der Waals interactions are the dominant driving forces, the stability constant decreases as the temperature increases, indicating that the complexation is an exothermic process (ΔH < 0). The temperature dependence can be analyzed using the van't Hoff equation to determine the thermodynamic parameters of the interaction.

Ionic Strength: The presence of salts in the solution can significantly affect the complexation, particularly when electrostatic interactions are involved. Increasing the ionic strength of the medium can shield the charges on both the this compound and the ionic guest molecule. This shielding effect weakens the electrostatic attraction between the anionic host and a cationic guest, or reduces the repulsion with an anionic guest, thereby altering the stability constant of the complex. nih.gov

Guest Molecule Properties: The size, shape, and polarity of the guest molecule are paramount. A guest that fits snugly within the cavity will maximize favorable van der Waals interactions. The presence of a hydrophobic moiety is crucial for the initial inclusion, while the charge and ability to form hydrogen bonds will further modulate the stability and orientation of the complex.

Impact of Sulfation Degree on Binding Characteristics

The degree of sulfation (DS), which refers to the average number of sulfate groups per cyclodextrin molecule, is a critical parameter that significantly influences the binding characteristics of this compound (β-CD-S). The introduction of negatively charged sulfate groups on the exterior of the cyclodextrin alters its electrostatic potential, solubility, and interaction capabilities with guest molecules.

Generally, the binding capacity of sulfobutyl ether-β-cyclodextrins (SBE-β-CDs) can be dependent on the degree of substitution. For some guest molecules, a higher degree of substitution, and therefore a greater amount of negative charge, results in poorer binding. nih.gov However, for SBE-β-CDs in particular, studies have shown that the binding can be fairly independent of the degree of substitution for certain drugs like progesterone. nih.gov The sulfate groups, being polar and charged, can interact with guest molecules, but the primary driving force for inclusion complexation often remains the hydrophobic interaction between the guest and the cyclodextrin's inner cavity. nih.gov

Research on sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has shown that it is an effective solubilizer that improves the dissolution rate of drugs, in part because its derivatives are chemically and enzymatically stable. nih.gov The specific placement and number of sulfate groups can thus be tailored to optimize the binding affinity and solubilization capacity for a particular guest molecule.

Table 1: Effect of Sulfation Degree on Binding Constants for Progesterone with Sulfobutylether-β-cyclodextrins (SBE-β-CDs).
Cyclodextrin DerivativeDegree of Substitution (DS)Apparent 1:1 Binding Constant (K1:1, M-1)
SBE2.7-β-CD2.723,000
SBE4.3-β-CD4.323,000
SBE6.9-β-CD6.921,000
SBE10.4-β-CD10.416,000
Data adapted from Rajewski, 1990, as cited in nih.gov.

Environmental Modulators (e.g., pH, Temperature)

The stability and formation of inclusion complexes between this compound and guest molecules are sensitive to environmental conditions such as pH and temperature. These factors can alter the ionization state of the guest and host molecules, as well as the thermodynamics of the binding process.

pH: The pH of the medium is a crucial factor, especially when the guest molecule is ionizable. sdu.dkruc.dk Generally, the neutral, non-ionized form of a guest molecule has a higher affinity for the hydrophobic cyclodextrin cavity compared to its charged, more hydrophilic counterpart. nih.govsdu.dk As pH changes cause a shift in the equilibrium between the neutral and ionized species of a drug, the apparent stability constant (KB) of the complex will also change. sdu.dkruc.dk For instance, studies with the drug sulfamethazine (B1682506) showed that the affinity constants for its complexes with β-cyclodextrin derivatives were lower when the drug was in its ionized state. nih.govresearchgate.net Similarly, pH-dependent experiments on the enantioseparation of chiral fluoroquinolones using sulfated-β-cyclodextrin revealed that the separation resolutions were significantly affected by the pH of the background electrolyte, which was attributed to varying electrostatic attractions between the enantiomers and the charged selector. wiley.com

Temperature: Temperature influences the equilibrium constants of complex formation, as described by the van't Hoff equation. sdu.dk For most cyclodextrin inclusion complexes, the formation is an exothermic process, meaning the stability constant tends to decrease as the temperature increases. sdu.dk This is a critical consideration in pharmaceutical formulations, which may be exposed to a wide range of temperatures during manufacturing, storage, or sterilization processes like autoclaving. sdu.dk Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation can be determined from van't Hoff plots, providing deeper insight into the binding forces. ptfarm.pl For example, a study on trifluoperazine (B1681574) complexation showed that association constants varied with both temperature and pH. ptfarm.pl

Table 2: Influence of pH on Affinity Constants (KC) for Sulfamethazine (SMT) with β-CD Derivatives.
CyclodextrinMediumAffinity Constant (KC, M-1)
β-cyclodextrin (βCD)Buffer pH 2.040.4 ± 0.4
Buffer pH 8.029.4 ± 0.4
Methyl-β-cyclodextrin (MβCD)Water56 ± 1
Buffer pH 2.039 ± 3
Buffer pH 8.039 ± 5
Data from Zoppi et al., as cited in nih.govresearchgate.net. The lower KC values at pH where SMT is ionized highlight the preference for neutral guests.

Competitive Binding and Displacement Phenomena

In complex systems containing multiple potential guest molecules, competitive binding for the cyclodextrin cavity can occur. This phenomenon is particularly relevant in pharmaceutical formulations, where excipients might compete with the active pharmaceutical ingredient (API) for complexation with this compound.

The formation of an inclusion complex is a reversible equilibrium process. If a second guest molecule with a higher affinity (i.e., a larger binding constant) for the cyclodextrin cavity is introduced, it can displace the original guest. This displacement is driven by the system moving towards a more thermodynamically stable state. The driving force for complex formation in aqueous solutions is often the displacement of high-energy water molecules from the hydrophobic cavity by a more hydrophobic guest molecule. nih.gov

This principle of competitive displacement is utilized in various applications. For example, it can be a mechanism for the controlled release of a drug. The drug-cyclodextrin complex, once administered, can encounter biological molecules (e.g., lipids, cholesterol) that have a higher affinity for the cyclodextrin, leading to the displacement and release of the drug at the target site. ku.ac.th

The presence of formulation excipients such as water-soluble polymers, preservatives, or surfactants can influence the solubilizing effects of cyclodextrins, partly through competitive binding for the cavity. mdpi.com Therefore, understanding the relative binding affinities of all components in a formulation is crucial for predicting the stability and performance of the drug-cyclodextrin complex.

Computational Modeling and Simulation of this compound Complexes

Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the host-guest interactions of this compound at an atomic level. nih.govfrontiersin.org These techniques provide insights into the geometry, stability, and dynamics of inclusion complexes that can be difficult to obtain through experimental methods alone. nih.gov

Molecular Docking is used to predict the preferred orientation and conformation of a guest molecule when it binds to the cyclodextrin cavity. nih.govmdpi.com The process involves generating a multitude of possible binding poses and scoring them based on energy calculations to identify the most stable complex. rsc.org Docking studies can help rationalize experimental results, such as binding constants and chiral recognition, by revealing the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.govresearchgate.net For example, docking was used to explore the arrangements of finasteride (B1672673) in the cavity of SBE-β-CyD and other derivatives, correlating binding energies with experimental stability constants. nih.gov Similarly, docking helped to identify the chiral recognition mechanism for milnacipran (B1663801) with sulfated β-cyclodextrin. amazonaws.comchemrxiv.org

Table 3: Calculated Binding Energies for Finasteride with β-Cyclodextrin Derivatives from Molecular Docking.
Cyclodextrin DerivativeBinding Energy (kcal/mol)
Dimethyl-β-cyclodextrin (DM-β-CyD)-6.3
Hydroxypropyl-β-cyclodextrin (HP-β-CyD)-5.5
Sulfobutyl ether-β-cyclodextrin (SBE-β-CyD)-4.1
Carboxymethyl-β-cyclodextrin (CM-β-CyD)-3.0
β-cyclodextrin (β-CyD)-3.1
Data from nih.gov. Lower binding energy indicates a more stable complex.

Prediction of Chiral Recognition Mechanisms within Inclusion Complexes

Beta-cyclodextrin and its derivatives, including this compound, are inherently chiral and can form diastereomeric complexes with enantiomeric guest molecules. nih.govmdpi.com This ability to differentiate between enantiomers is the basis for their use as chiral selectors in separation sciences. nih.govmdpi.com Computational modeling plays a key role in elucidating the mechanisms behind this chiral recognition. nih.gov

The "three-point interaction" model is a classic explanation for chiral recognition, where at least three points of interaction between the chiral selector and one of the enantiomers must differ from the interactions with the other enantiomer for discrimination to occur. nih.govmdpi.com Computational methods can identify these subtle differences in interaction.

Molecular docking and dynamics simulations are used to predict how the two enantiomers of a chiral drug fit differently into the this compound cavity. wiley.comamazonaws.com By calculating the binding free energies for each enantiomer-cyclodextrin complex, it is possible to predict which enantiomer will form the more stable complex, which often correlates with the elution order in chromatographic separations. For example, a computational study on the enantioseparation of fluoroquinolones with sulfated-β-CD indicated that while hydrophobic effects and hydrogen bonding were involved in the inclusion, electrostatic attraction enhanced the chiral discrimination by increasing the difference in binding energy between the individual enantiomers and the sulfated cyclodextrin. wiley.com These simulations can reveal differences in hydrogen bonding, steric hindrance, or hydrophobic contacts that lead to the observed enantioselectivity. wiley.comnih.gov

Biological Activities and Mechanistic Insights of Beta Cyclodextrin Sulfate

Anticoagulant Efficacy of Sulfated Beta-Cyclodextrin (B164692)

Sulfated beta-cyclodextrins have demonstrated notable anticoagulant properties, positioning them as compounds of interest in the development of novel antithrombotic therapies. These synthetic molecules mimic some of the biological activities of heparin, a widely used clinical anticoagulant. Their mechanism of action involves the modulation of various components within the coagulation cascade, ultimately leading to a reduction in clot formation.

Beta-cyclodextrin sulfate (B86663) exhibits a selective inhibitory effect on specific coagulation factors. Notably, it has been shown to inhibit Factor Xa activity. nih.gov This inhibition is a key aspect of its anticoagulant function, as Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. The interaction between sulfated beta-cyclodextrins and these factors is influenced by the degree and pattern of sulfation on the cyclodextrin (B1172386) molecule. The charge density provided by the sulfate groups plays a significant role in the binding and subsequent inhibition of these coagulation proteins. nih.gov

The anticoagulant activity of beta-cyclodextrin sulfate is further evidenced by its ability to prolong plasma clotting times. A key measure of the intrinsic and common pathways of coagulation is the activated partial thromboplastin (B12709170) time (aPTT). wikipedia.orglabcorp.com Studies have shown that hyper-branched beta-cyclodextrin-based polymers can significantly increase aPTT, indicating an interference with the clotting process. nih.gov For instance, one study demonstrated that a hyper-branched beta-cyclodextrin polymer increased the aPTT by 3.5 times compared to a control. nih.gov This prolongation of clotting time is a direct consequence of the inhibition of coagulation factors as discussed previously.

Below is an interactive data table summarizing the effect of a hyper-branched beta-cyclodextrin polymer on plasma clotting times.

CompoundConcentration (µg/mL)Effect on aPTT (fold increase vs. control)
HBCD-Pol500>1
HBCD-Pol1000>2
HBCD-Pol15003.5

HBCD-Pol: Hyper-branched beta-cyclodextrin polymer. Data synthesized from a study on the anticoagulant effects of HBCD-Pol. nih.gov

While heparin primarily exerts its anticoagulant effect through the potentiation of antithrombin, sulfated beta-cyclodextrins can also operate through antithrombin-independent pathways. Their ability to directly interact with and inhibit coagulation factors like Factor Xa demonstrates a mechanism that is not solely reliant on antithrombin. nih.gov This characteristic is of therapeutic interest as it may offer an alternative anticoagulant strategy in situations where heparin's efficacy is limited.

Preclinical studies have provided evidence for the antithrombotic potential of this compound. In a porcine model of coronary vascular injury, beta-cyclodextrin tetradecasulfate was shown to reduce the formation of mural thrombus. nih.gov This in vivo activity highlights the potential of these compounds to prevent thrombosis following vascular procedures. The reduction in thrombus formation is attributed to a combination of factors, including the inhibition of Factor Xa activity and a reduction in cellular proliferation. nih.gov

Antiviral Properties of Sulfated Beta-Cyclodextrin Derivatives

In addition to their anticoagulant effects, sulfated beta-cyclodextrin derivatives have emerged as promising antiviral agents. Their mechanism of action often involves mimicking heparan sulfate proteoglycans on the cell surface, which many viruses use for attachment and entry into host cells.

Sulfated beta-cyclodextrins have demonstrated a broad spectrum of antiviral activity against a range of enveloped viruses. nih.gov Research has shown their effectiveness against viruses such as herpes simplex virus (HSV), respiratory syncytial virus (RSV), dengue virus, and Zika virus. manchester.ac.uk A novel sulfonated derivative of beta-cyclodextrin, KS-6469, was found to effectively inhibit influenza A virus infection both in vitro and in vivo. nih.gov Furthermore, cyclodextrins modified with mercaptoundecane sulfonic acids have shown potent, broad-spectrum, and virucidal activity at micromolar concentrations. manchester.ac.ukroquette.com This wide range of activity suggests that these compounds target a common feature of many viruses, likely related to the viral entry process.

The table below provides a summary of the broad-spectrum antiviral activity of various sulfated beta-cyclodextrin derivatives.

VirusType of Sulfated Beta-CyclodextrinObserved Effect
Influenza A VirusKS-6469 (sulfonated derivative)Complete inhibition of viral reproduction. nih.gov
Herpes Simplex Virus (HSV)Mercaptoundecane sulfonic acid modifiedVirucidal at micromolar concentrations. manchester.ac.uk
Respiratory Syncytial Virus (RSV)Mercaptoundecane sulfonic acid modifiedVirucidal at micromolar concentrations. manchester.ac.uk
Dengue VirusMercaptoundecane sulfonic acid modifiedVirucidal at micromolar concentrations. manchester.ac.uk
Zika VirusMercaptoundecane sulfonic acid modifiedVirucidal at micromolar concentrations. manchester.ac.uk

Inhibition of Viral Replication (e.g., Influenza A Virus, Coronaviruses)

This compound and its derivatives have demonstrated significant potential in inhibiting the replication of various enveloped viruses, including Influenza A virus and coronaviruses. Research has shown that these compounds can effectively suppress viral propagation in vitro and in vivo.

A novel sulfonated derivative of β-cyclodextrin, identified as KS-6469, has been shown to be a potent inhibitor of Influenza A/WSN/33 (H1N1) virus infection. actanaturae.runih.govnih.gov Studies revealed a dose-dependent inhibition of viral replication, with complete suppression observed at a concentration of 600 μg/mL after 48 hours of incubation with infected Madin-Darby Canine Kidney (MDCK) cells. actanaturae.ruactanaturae.ru Even at a lower concentration of 70 μg/mL, KS-6469 significantly reduced the viral titer by 75%. actanaturae.ruactanaturae.ru The antiviral activity of KS-6469 appears to target the late stages of the viral infection cycle. nih.govactanaturae.ru Furthermore, in a mouse model of lethal influenza infection, intranasal treatment with KS-6469 provided full protection and significantly decreased viral titers in the lungs. nih.govnih.govresearchgate.net

Derivatives of beta-cyclodextrin have also shown efficacy against coronaviruses. Methylated beta-cyclodextrin (MβCD) has been demonstrated to reduce the infectivity of both coronaviruses and influenza A virus through the mechanism of cholesterol depletion. roquette.com Hydroxypropyl-β-cyclodextrin (HPβCD) has been identified as an inhibitor of SARS-CoV-2 replication in pulmonary Calu-3 cells and was found to interfere with viral fusion. nih.govbiorxiv.org Studies on various beta-cyclodextrins have indicated they are promising broad-spectrum antivirals against different SARS-CoV-2 variants and other coronaviruses. nih.gov Sulfonated cyclodextrins have exhibited inhibitory activity against both pseudotyped and authentic SARS-CoV-2 in the micromolar range. mdpi.com

Table 1: Inhibitory Effects of Beta-Cyclodextrin Derivatives on Viral Replication

Compound Virus Cell Line Key Findings
KS-6469 Influenza A/WSN/33 (H1N1) MDCK Completely suppressed viral replication at 600 μg/mL. actanaturae.ruactanaturae.ru
Methyl-β-cyclodextrin (MβCD) Coronavirus, Influenza A - Reduces viral infectivity via cholesterol depletion. roquette.com
Hydroxypropyl-β-cyclodextrin (HPβCD) SARS-CoV-2 Calu-3 Inhibited viral replication and interfered with viral fusion. nih.govbiorxiv.org
Sulfonated cyclodextrins SARS-CoV-2 - Showed inhibitory activity in the micromolar range. mdpi.com

Virucidal Mechanisms and Membrane Disruption via Cholesterol Depletion

The antiviral activity of this compound and its derivatives often involves direct virucidal mechanisms, primarily through the disruption of the viral membrane by depleting cholesterol. roquette.comunito.it Enveloped viruses, including influenza and coronaviruses, have lipid envelopes that are crucial for their structural integrity and infectivity. Cholesterol within these viral membranes, often concentrated in microdomains known as lipid rafts, is essential for the processes of viral entry and budding. roquette.comgoogle.com

Beta-cyclodextrins, due to their hydrophobic inner cavity, can effectively sequester cholesterol molecules from viral envelopes. roquette.comgoogle.com This cholesterol depletion leads to the disruption of lipid rafts and can cause structural deformation of the viral envelope, including the formation of holes, ultimately inactivating the virus. roquette.commdpi.com This mechanism renders the viral particles non-infectious.

Modified beta-cyclodextrins have been engineered to enhance this virucidal activity. For instance, beta-cyclodextrins modified with mercaptoundecane sulfonic acid have been shown to be broad-spectrum, biocompatible, and virucidal at micromolar concentrations against a range of viruses. roquette.com These modified compounds are designed to mimic heparin sulfate, a known broad-spectrum antiviral agent. roquette.com Similarly, macromolecules consisting of a β-cyclodextrin scaffold with covalently grafted sialic acid epitopes (CD-SA) act as potent virucidal antivirals against several variants of human influenza A and B viruses. biorxiv.orgnih.gov The virucidal action of these compounds is often irreversible. nih.gov

It is important to note that while cholesterol depletion is a primary mechanism, not all sulfonated derivatives of β-cyclodextrin exert their virucidal effect through this pathway. For example, the antiviral effect of KS-6469 against the influenza A virus was not associated with the removal of cholesterol from the viral envelope, suggesting other mechanisms may be at play for certain derivatives. actanaturae.ru

Interference with Viral Entry and Adsorption

This compound and its derivatives can effectively interfere with the initial stages of viral infection, namely viral entry and adsorption to host cells. This interference is largely attributed to their ability to modulate the cholesterol content of both the viral envelope and the host cell membrane. roquette.comnih.gov

The entry of many enveloped viruses into host cells is a multi-step process that often involves the fusion of the viral envelope with the host cell membrane. This fusion process is highly dependent on the integrity of cholesterol-rich lipid rafts in both the viral and cellular membranes. roquette.com By sequestering cholesterol, beta-cyclodextrins disrupt these lipid rafts, thereby interfering with viral fusion and inhibiting viral entry. nih.gov For example, β-cyclodextrins have been shown to be potent inhibitors of SARS-CoV-2 and other coronaviruses by interfering with viral fusion through cholesterol depletion. nih.gov

Some studies suggest that beta-cyclodextrins may not directly inhibit viral entry but affect subsequent early stages of the infection cycle. google.com For instance, initial studies on the mechanism of action of β-cyclodextrin against Herpes Simplex Virus-1 (HSV-1) indicated that it may affect the expression of immediate-early genes rather than inhibiting viral entry itself. google.com

Furthermore, modified cyclodextrins have been developed to specifically target viral attachment. Macromolecules composed of a β-cyclodextrin scaffold grafted with sialic acid epitopes (CD-SA) are designed to mimic host cell receptors for the influenza virus. biorxiv.orgnih.gov These compounds can bind to the virus, and while they have a strong virucidal effect, their mechanism of action is primarily based on the interaction between the compound and the virus, rather than a cell-mediated effect. nih.gov The antiviral effect is most potent when the virus is pre-treated with the compound before infection. nih.gov

Interactions with Cellular Components and Biological Systems

Cholesterol Sequestration from Cell Membranes and Lipid Raft Remodeling

A primary and well-documented interaction of beta-cyclodextrins with cellular components is the sequestration of cholesterol from the plasma membrane. nih.govplos.org Due to their structural conformation, with a hydrophobic interior, beta-cyclodextrins can effectively extract cholesterol, a key lipid component of cellular membranes. nih.govplos.org This cholesterol-depleting capability has significant consequences for the structure and function of the cell membrane, particularly on specialized microdomains known as lipid rafts. semanticscholar.org

Lipid rafts are dynamic assemblies of cholesterol, sphingolipids, and specific proteins that are involved in various cellular processes, including signal transduction and membrane trafficking. semanticscholar.org The integrity of these rafts is highly dependent on their cholesterol content. By removing cholesterol, beta-cyclodextrins disrupt the structure and function of lipid rafts. semanticscholar.orgnih.gov This disruption can lead to the solubilization of proteins that are typically localized within these domains. semanticscholar.org

The efficiency of cholesterol depletion can vary depending on the specific derivative of beta-cyclodextrin used. nih.gov Methyl-β-cyclodextrin (MβCD) is recognized as one of the most efficient derivatives for removing cellular cholesterol. nih.gov The extent of cholesterol removal is also influenced by the concentration of the cyclodextrin, the duration of exposure, temperature, and the specific cell type. nih.gov The removal of cholesterol from the plasma membrane can also impact the cholesterol levels in intracellular membranes, as there is a dynamic equilibrium of cholesterol distribution within the cell. nih.gov For example, a modest depletion of plasma membrane cholesterol can lead to a more significant depletion of cholesterol in the endoplasmic reticulum. nih.gov

Influence on Cellular Permeability and Transport Processes

Beta-cyclodextrins can significantly influence cellular permeability and various transport processes across biological membranes. Their effect on permeability is multifaceted and can be attributed to their ability to interact with membrane components, primarily cholesterol.

On one hand, cyclodextrins are known to act as permeation enhancers for poorly soluble drugs. nih.gov They can form inclusion complexes with drug molecules, increasing their solubility in the aqueous donor phase and facilitating their transport across the aqueous diffusion layer towards the lipophilic surface of the cell membrane. nih.gov At the membrane surface, the drug can then partition from the cyclodextrin complex into the lipid bilayer. nih.gov

On the other hand, the cholesterol-extracting properties of beta-cyclodextrins can directly impact the barrier function of cell layers. By depleting cholesterol from the cell membrane, beta-cyclodextrins can disrupt the integrity of tight junctions, which are crucial for maintaining the barrier function of epithelial and endothelial cell layers. mdpi.com This disruption can lead to an increase in paracellular permeability, allowing for the passage of molecules that would normally be restricted. mdpi.com

Modulation of Endogenous Enzyme Activities (e.g., Pyruvate (B1213749) Kinase, Creatine (B1669601) Kinase)

Recent studies have indicated that beta-cyclodextrins and their derivatives can modulate the activity of certain endogenous enzymes involved in energy metabolism. scielo.brnih.govscielo.br These findings suggest that beyond their well-known effects on membrane cholesterol, cyclodextrins can have direct or indirect impacts on intracellular enzymatic pathways.

In a study evaluating the effects of different beta-cyclodextrin derivatives in rats, it was observed that the administration of both beta-cyclodextrin (βCD) and methyl-beta-cyclodextrin (M-βCD) led to an inhibition of the hepatic activity of pyruvate kinase. scielo.brnih.govscielo.br Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step of glycolysis. Its inhibition can have significant implications for cellular energy production. The same study found that the activity of pyruvate kinase in kidney tissue was not significantly affected. scielo.br

Furthermore, the administration of (2-hydroxypropyl)-β-cyclodextrin (HP-βCD) was found to inhibit the activity of creatine kinase in the kidneys. scielo.brnih.govscielo.br Creatine kinase is an enzyme that plays a crucial role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands. The study also noted that HP-βCD increased the total sulfhydryl content in the kidneys. scielo.brnih.gov These findings highlight that different derivatives of beta-cyclodextrin can have distinct effects on enzyme activities in different tissues. scielo.brscielo.br

Table 2: Effects of Beta-Cyclodextrin Derivatives on Endogenous Enzyme Activities

Compound Enzyme Tissue Effect
beta-Cyclodextrin (βCD) Pyruvate Kinase Liver Inhibition scielo.brnih.govscielo.br
Methyl-beta-cyclodextrin (M-βCD) Pyruvate Kinase Liver Inhibition scielo.brnih.govscielo.br
(2-hydroxypropyl)-β-cyclodextrin (HP-βCD) Creatine Kinase Kidney Inhibition scielo.brnih.govscielo.br

Cellular Viability and Hemolytic Assessments

The evaluation of a compound's effect on cellular viability and its hemolytic potential is crucial in determining its biocompatibility. Studies on beta-cyclodextrin derivatives have shown that structural modifications, such as sulfation, can significantly influence these properties. The hemolytic activity of beta-cyclodextrin is notably affected by the addition of sulfate groups. For instance, beta-cyclodextrin tetradecasulfate has been a subject of such investigations. nih.gov The assessment of hemolysis, which is the rupture or destruction of red blood cells, is a critical parameter for any compound intended for systemic administration. Research has focused on the dose-response relationship of sulfated cyclodextrins on erythrocytes to understand how the degree of sulfation impacts their interaction with cell membranes. nih.gov

While detailed toxicity profiles are outside the scope of this article, it is pertinent to note that the cytotoxicity of beta-cyclodextrin derivatives is an active area of research. Studies on various modified beta-cyclodextrins, including cationic forms, have demonstrated that their effects on cell viability are often dependent on the concentration and duration of exposure. nih.gov Such research underscores the importance of chemical modification in modulating the biological safety of cyclodextrins.

Antimalarial Activity and Structure-Activity Relationships of Sulfated Beta-Cyclodextrin

Sulfated beta-cyclodextrins have demonstrated notable antimalarial activity, primarily by inhibiting the entry of the Plasmodium parasite into red blood cells. nih.gov This mechanism targets a critical step in the parasite's life cycle, preventing its proliferation within the host. Research on Plasmodium falciparum, the deadliest species of malaria parasite, has shown that the inhibitory effect of sulfated cyclodextrins is not significantly dependent on the ring size of the cyclodextrin (alpha-, beta-, or gamma-), as long as they have a similar degree of sulfation. nih.gov

The structure-activity relationship is strongly linked to the number of sulfate groups attached to the beta-cyclodextrin molecule. A key finding is that a minimum degree of sulfation is required for the antimalarial effect. Beta-cyclodextrins with fewer than two sulfate groups showed no inhibitory activity. nih.gov Conversely, compounds that possessed between 7 and 17 sulfate groups were active in the micromolar range, indicating a direct correlation between the density of sulfation and the compound's efficacy. nih.gov

The proposed mechanism suggests that these sulfated compounds interact with the anion transport protein AE1 on the surface of erythrocytes. nih.gov This interaction is thought to be the basis for blocking the parasite's invasion. The effectiveness of these compounds has been observed not only against P. falciparum but also against P. berghei, a species used in mouse models of malaria, suggesting a common inhibitory mechanism across different Plasmodium species. nih.gov

Exploration of Other Biological Modulatory Effects

Beyond its direct antiparasitic activity, this compound exhibits other significant biological modulatory effects, most notably in the process of angiogenesis—the formation of new blood vessels. Research has revealed that sulfated beta-cyclodextrin possesses a dual, concentration-dependent effect on angiogenesis. nih.gov

At low concentrations (e.g., 200 ng), sulfated beta-cyclodextrin has been shown to promote angiogenesis. nih.gov This pro-angiogenic effect includes an increase in the development of venules. In contrast, at higher concentrations (e.g., 2000 and 20,000 ng), it acts as an inhibitor of angiogenesis, reducing the vessel index. nih.gov This suggests that this compound may contain both promoter and inhibitor properties related to angiogenesis, with the dominant effect being dependent on the local concentration. This concentration-dependent duality presents a complex but potentially powerful tool for modulating blood vessel formation in different therapeutic contexts.

Therapeutic and Biomedical Applications of Beta Cyclodextrin Sulfate

Advanced Drug Delivery Systems

The inherent properties of beta-cyclodextrin (B164692) sulfate (B86663) make it a valuable excipient in the formulation of advanced drug delivery systems. chemicaljournals.comnih.gov Its ability to form inclusion complexes with a wide range of drug molecules allows for the modulation of their physicochemical properties, leading to improved therapeutic outcomes. nih.govchemicaljournals.comatamanchemicals.com

Augmentation of Drug Solubility and Bioavailability

A primary application of beta-cyclodextrin sulfate lies in its capacity to enhance the aqueous solubility of poorly soluble drugs. atamanchemicals.comnih.govresearchgate.net By encapsulating the hydrophobic drug molecule within its cavity, this compound effectively increases its apparent solubility in water. atamanchemicals.comnih.gov This enhanced solubility can, in turn, lead to a significant improvement in the drug's bioavailability, as a greater concentration of the drug is available for absorption in the gastrointestinal tract. atamanchemicals.comnih.govjapsonline.com

Enhancement of Drug Stability and Shelf-Life

This compound can act as a molecular shield, protecting encapsulated drug molecules from various degradation pathways such as hydrolysis, oxidation, and photodecomposition. researchgate.netnih.gov This protective effect is achieved by sequestering the liable portion of the drug molecule within the cyclodextrin (B1172386) cavity, thereby limiting its exposure to degradative environmental factors. nih.gov This enhancement in drug stability can significantly extend the shelf-life of pharmaceutical formulations. nih.gov The complexation can also prevent undesirable interactions between the drug and other excipients in the formulation. chemicaljournals.com

Controlled and Sustained Release Formulations

The formation of inclusion complexes with this compound can be utilized to modulate the release profile of drugs. By controlling the dissociation of the drug-cyclodextrin complex, it is possible to achieve a controlled and sustained release of the therapeutic agent over an extended period. nih.gov This is particularly beneficial for drugs that require a prolonged therapeutic effect or have a narrow therapeutic window. The use of beta-cyclodextrin derivatives in combination with other pharmaceutical additives can further refine the release kinetics to achieve specific, advanced controlled-release profiles. nih.gov For example, the incorporation of beta-cyclodextrin into hydrogel formulations has been shown to provide a more controlled in vitro release of melatonin (B1676174) compared to a standard solution. researchgate.net

Strategies for Targeted Drug Delivery

Functionalization of this compound with targeting ligands presents a promising strategy for site-specific drug delivery. scirp.org By attaching molecules that can specifically bind to receptors overexpressed on the surface of diseased cells, such as cancer cells, these modified cyclodextrins can selectively deliver their therapeutic payload to the target site. scirp.orgmdpi.com This targeted approach can enhance the therapeutic efficacy of the drug while minimizing its systemic toxicity and side effects. mdpi.com For example, folic acid has been used as a targeting ligand due to the high expression of folate receptors on various tumor cells. scirp.org

Integration into Nanomaterial-Based Delivery Platforms

This compound can be integrated into various nanomaterial-based drug delivery systems, including nanosponges and nanogels, to further enhance their therapeutic potential. researchgate.netresearchgate.net These hybrid systems combine the drug-complexing ability of cyclodextrins with the unique properties of nanomaterials.

Nanosponges are hyper-crosslinked, porous nanostructures that can encapsulate a wide variety of drug molecules. nih.govabo.fi Beta-cyclodextrin-based nanosponges offer high drug-loading capacity and can provide controlled and sustained release. nih.govpharmaexcipients.com The cross-linking of beta-cyclodextrin monomers creates a stable, three-dimensional network with nano-sized cavities that can effectively entrap drug molecules. abo.fimdpi.com

Nanogels are crosslinked polymer networks that can swell in an aqueous environment. The incorporation of beta-cyclodextrin into nanogel structures can improve their drug-loading efficiency and provide stimuli-responsive drug release. mdpi.comtandfonline.com For instance, pH-responsive nanogels can be designed to release their drug cargo in the acidic microenvironment of tumors. tandfonline.com

The following table summarizes the integration of this compound into different nanomaterial-based delivery platforms and their key features.

Nanomaterial PlatformKey FeaturesResearch Findings
Nanosponges High drug loading capacity, controlled and sustained release, enhanced drug stability. nih.govnih.govpharmaexcipients.comHave been shown to improve the solubility and provide sustained release of drugs like budesonide (B1683875) for pulmonary delivery. pharmaexcipients.com
Nanogels Stimuli-responsive drug release (e.g., pH, temperature), improved drug loading. mdpi.comtandfonline.comEpichlorohydrin crosslinked β-CD nanogels provided sustained ibuprofen (B1674241) release and increased dermal penetration. mdpi.com
Hybrid Nanogels Combines properties of different materials for synergistic effects, targeted delivery capabilities.Chitosan-based hydrogels containing β-cyclodextrin have demonstrated increased oral bioavailability of acyclovir. tandfonline.com

Enantioselective Separation in Analytical Chemistry

Beyond its therapeutic applications, this compound is a crucial tool in analytical chemistry, particularly for the separation of enantiomers. Enantiomers are chiral molecules that are mirror images of each other and often exhibit different pharmacological activities. Therefore, their separation and analysis are of paramount importance in the pharmaceutical industry.

This compound is widely used as a chiral selector in capillary electrophoresis (CE). google.comresearchgate.netnih.gov In this technique, the differential interaction between the enantiomers of a chiral drug and the sulfated beta-cyclodextrin leads to their separation. google.comacs.org The negatively charged sulfate groups on the cyclodextrin contribute to the electrophoretic mobility and enhance the chiral recognition capabilities. google.com Highly sulfated cyclodextrins have been shown to provide improved resolution for a wide variety of chiral drugs, including neutral compounds and amines. google.com

The table below presents examples of enantioselective separations achieved using this compound in capillary electrophoresis.

AnalyteAnalytical TechniqueKey Findings
CeliprololCapillary ElectrophoresisBaseline separation of enantiomers was achieved in less than 10 minutes using sulfated beta-cyclodextrin as a chiral selector. nih.gov
AmisulprideCapillary ElectrophoresisA validated method was developed for the enantioselective analysis in pharmaceutical formulations using this compound. nih.gov
Basic DrugsHigh-Performance Liquid Chromatography (HPLC)Sulfated β-cyclodextrin was evaluated as a chiral mobile phase additive for the enantiomeric separation of cloperastine (B1201353). researchgate.net
Aromatic AmineUltrahigh-Pressure Liquid Chromatography (UHPLC)Fast enantiomeric separation was achieved using highly sulfated β-cyclodextrin as a chiral additive in the mobile phase. chromatographyonline.com

Application as Chiral Mobile Phase Additives in Chromatography and Electrophoresis

This compound has proven to be a valuable chiral mobile phase additive (CMPA) in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). chemrxiv.orgnih.gov Its utility stems from its ability to form inclusion complexes with guest molecules, a process influenced by the hydrophobic cavity of the cyclodextrin and electrostatic interactions with the sulfate groups. chemrxiv.orgacs.org This dual-interaction capability enhances its chiral recognition abilities, allowing for the separation of enantiomers. chemrxiv.org

The use of this compound as a CMPA offers several advantages, including the use of less expensive and more robust achiral columns. chemrxiv.org The introduction of sulfate groups increases its aqueous solubility and enhances its capacity for chiral recognition compared to native beta-cyclodextrin. chemrxiv.org The separation mechanism involves a combination of inclusion complexation and electrostatic interactions, with factors like ionic strength and pH playing a crucial role in chiral recognition. acs.orgnih.gov

In practical applications, sulfated beta-cyclodextrin has been successfully employed for the enantiomeric separation of various compounds, including the antitussive agent cloperastine. chemrxiv.orgchemrxiv.orgamazonaws.com Researchers have developed cost-effective HPLC methods using sulfated beta-cyclodextrin as a CMPA, achieving good resolution of cloperastine enantiomers on an achiral column. chemrxiv.orgamazonaws.com Furthermore, its application has been extended to ultrahigh-pressure liquid chromatography (UHPLC), enabling rapid enantiomeric separation of chiral aromatic amines. chromatographyonline.com

Resolution and Quantitation of Chiral Compounds

The application of this compound extends to the resolution and quantitative analysis of a wide array of chiral compounds. As a chiral stationary phase (CSP) in HPLC, a sulfated beta-cyclodextrin bonded phase has been used to resolve numerous enantiomeric pairs, including antihistamines, antidepressants, and phenylhydantoins. acs.orgnih.gov Notably, a significant portion of the successfully resolved analytes contained an amine functionality. acs.orgnih.gov The most effective separations were typically observed for analytes where the stereogenic center was part of a ring system or situated between two aromatic rings. acs.orgnih.gov

The versatility of sulfated beta-cyclodextrin is further highlighted by its use in the enantioseparation of the antidepressant drug milnacipran (B1663801). chemrxiv.org A cost-effective and rapid HPLC method was developed using sulfated beta-cyclodextrin as a CMPA, allowing for the successful resolution of milnacipran enantiomers. chemrxiv.org Molecular docking studies have corroborated experimental findings, suggesting that inclusion complex formation and hydrogen bonding are the primary forces driving the chiral resolution. chemrxiv.orgamazonaws.comchemrxiv.org

Below is a table summarizing the application of this compound in the resolution of select chiral compounds:

CompoundAnalytical TechniqueRole of this compoundColumn TypeKey Findings
Cloperastine HPLCChiral Mobile Phase AdditiveAchiral Kromasil C8Achieved a resolution of 3.14 within 15 minutes. chemrxiv.orgamazonaws.com
Milnacipran HPLCChiral Mobile Phase AdditiveAchiral Kinetex C8Successful resolution of enantiomers with a short separation time. chemrxiv.org
Chiral Aromatic Amine UHPLCChiral Mobile Phase AdditiveCore-shell supportBaseline separation achieved within 2.5 minutes. chromatographyonline.com
Antihistamines, Antidepressants, Phenylhydantoins HPLCChiral Stationary PhaseSulfated beta-cyclodextrin bonded phaseSuccessfully resolved 33 enantiomeric pairs. acs.orgnih.gov

Direct Therapeutic Modalities

Beyond its analytical applications, this compound exhibits direct therapeutic potential in several key areas.

Development of Novel Anticoagulant Leads

Sulfated beta-cyclodextrins have demonstrated heparin-like anticoagulant properties. nih.gov This activity is attributed to their anionic nature, which allows them to chelate calcium ions (Ca²⁺), thereby interfering with the coagulation cascade. nih.gov Research has shown that hyper-branched beta-cyclodextrin-based polymers can significantly increase blood clotting time, prothrombin time (PT), and activated partial thromboplastin (B12709170) time (aPTT). nih.gov In some studies, the anticoagulant effect of these polymers surpassed that of ethylenediaminetetraacetic acid (EDTA). nih.gov

The anticoagulant mechanism of some sulfated polysaccharides from marine algae, which share structural similarities with sulfated cyclodextrins, involves the potentiation of thrombin inhibition by heparin cofactor-II and antithrombin-III. mdpi.com These findings suggest that sulfated beta-cyclodextrins could serve as promising candidates for the development of novel anticoagulant and antithrombotic therapies. nih.govmdpi.com

Direct-Acting Antiviral Agents for Infectious Diseases

Beta-cyclodextrin and its derivatives have emerged as promising direct-acting antiviral agents. nih.govnews-medical.net Their mechanism of action is often linked to their ability to interact with and extract cholesterol from viral envelopes, which is crucial for viral fusion and entry into host cells. nih.gov This cholesterol-depleting activity has been shown to be effective against a range of viruses.

Studies have demonstrated the in vitro antiviral activity of hydroxypropyl-β-cyclodextrin (HPβCD) against both alpha- and beta-coronaviruses, including SARS-CoV-2. nih.govnews-medical.net HPβCD was found to inhibit viral entry and replication. nih.gov Furthermore, beta-cyclodextrins have shown prophylactic effects in ex vivo and in vivo models of coronavirus infection. nih.gov

The broad-spectrum potential of beta-cyclodextrins is also being explored against influenza viruses. biorxiv.org Engineered macromolecules consisting of a beta-cyclodextrin scaffold have demonstrated potent virucidal activity against various strains of human influenza A and B viruses. biorxiv.org

VirusBeta-Cyclodextrin DerivativeProposed Mechanism of ActionKey Findings
SARS-CoV-2 Hydroxypropyl-β-cyclodextrin (HPβCD)Cholesterol depletion from viral envelope, inhibition of viral fusion. nih.govInhibited SARS-CoV-2 replication in Calu-3 cells. nih.gov
HCoV-229E (Alphacoronavirus) Hydroxypropyl-β-cyclodextrin (HPβCD)Inhibition of viral entry. nih.govDemonstrated in vitro antiviral activity. nih.gov
Influenza A and B Viruses Engineered β-cyclodextrin scaffold with sialic acidActs as a potent virucidal agent. biorxiv.orgShowed potent antiviral effect in human airway epithelia and a mouse model. biorxiv.org

Management of Hypercholesterolemia and Atherosclerosis

Beta-cyclodextrin and its derivatives have shown considerable promise in the management of hypercholesterolemia and atherosclerosis. nih.gov Their ability to encapsulate cholesterol molecules allows them to solubilize and remove cholesterol from cells and atherosclerotic plaques. nih.govnih.gov This action can lead to a reduction in plaque size and promote plaque regression. nih.gov

Studies have shown that beta-cyclodextrin derivatives can increase cholesterol solubility, facilitate the removal of cholesterol from foam cells, and reduce inflammation within blood vessels. nih.gov In animal models of atherosclerosis, treatment with a beta-cyclodextrin polymer significantly inhibited plaque growth compared to its monomeric form. researchgate.net

Furthermore, in a pioneering human study, intravenous infusion of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in a subject with severe ischemic heart disease resulted in a significant reduction in the volume of atherosclerotic plaques in the carotid bulb, as well as decreased blood cholesterol and triglyceride levels. gavinpublishers.com These findings suggest that beta-cyclodextrin-based therapies could represent a novel and effective approach for treating atherosclerotic cardiovascular diseases. gavinpublishers.com

Safety Profiles and Toxicological Considerations of Beta Cyclodextrin Sulfate

In Vitro Cytotoxicity of Sulfated Beta-Cyclodextrin (B164692) Derivatives

The cytotoxicity of sulfated beta-cyclodextrin derivatives has been a subject of considerable research, often in comparison to other cyclodextrin (B1172386) forms. Studies have shown that the introduction of sulfate (B86663) groups can influence the interaction of the cyclodextrin with cell membranes, a key factor in its cytotoxic potential.

One study investigating a novel sulfonated derivative of β-cyclodextrin, KS-6469, on Madin-Darby Canine Kidney (MDCK) cells found it to have low cytotoxicity. nih.gov The half-maximal inhibitory concentration (IC50), which is the concentration required to cause 50% cell death, was determined to be 15 ± 3.3 mg/mL after 24 hours of incubation using an MTT assay. nih.gov A real-time cell analysis over a longer exposure of 65 hours yielded an IC50 value of 8.9 ± 1.3 mg/mL, confirming its relatively low cytotoxic effect on eukaryotic cells. nih.gov

Furthermore, some research indicates that high concentrations of sulfated β-cyclodextrin (S-β-CD), up to 1 mmol/l, are not cytotoxic to various human carcinoma cell lines or human vascular smooth muscle cells. researchgate.net This suggests a favorable in vitro safety profile for certain applications.

Correlation with Cholesterol Extraction Capacity

A significant mechanism underlying the cytotoxicity of many beta-cyclodextrin derivatives is their ability to extract cholesterol from cell membranes. nih.govresearchgate.net This disruption of the cell membrane can lead to cell death. Research has demonstrated a direct correlation between the cholesterol-solubilizing properties of beta-cyclodextrin derivatives and their cytotoxic and hemolytic activities. nih.govresearchgate.net

Studies have shown that the cytotoxicity of various β-CD derivatives is linked to their capacity to extract cholesterol, which is influenced by factors such as the number and position of methyl groups and the presence of ionic groups. researchgate.net In essence, the cholesterol-solubilizing capacity can serve as a predictive indicator of the potential cytotoxicity and hemolytic activity of a beta-cyclodextrin derivative. nih.govresearchgate.net When the cavity of certain methylated beta-cyclodextrins is occupied by cholesterol, their cytotoxic effects are abolished, further highlighting the role of cholesterol extraction in their toxicity. nih.gov

Comparative Analysis of Different Sulfated and Other Ionic Derivatives

When comparing different types of beta-cyclodextrin derivatives, ionic derivatives, including sulfated ones, have been found to be generally less toxic than their methylated counterparts. nih.govresearchgate.net The order of in vitro cell toxicity has been reported as DIMEB > TRIMEB > or = RAMEB > QABCD > CMBCD, indicating that ionic beta-cyclodextrins are less cytotoxic than methylated derivatives. researchgate.net

Specifically, sulfated α-cyclodextrin showed no defined IC50 value up to 100 mM in an MTT assay after 30 minutes of treatment, though toxicity was observed with prolonged exposure. nih.govmdpi.com This suggests that while ionic derivatives are less toxic, the duration of exposure is a critical factor in their safety profile. nih.govmdpi.com Second-generation beta-cyclodextrin derivatives that possess both ionic and methyl substituents have demonstrated lower cytotoxicity than their parent compounds on both Caco-2 cells and human erythrocytes. nih.gov

Table 1: Comparative Cytotoxicity of Beta-Cyclodextrin Derivatives

Derivative TypeRelative CytotoxicityKey FindingsCitations
Methylated β-CDs HighHighest cytotoxicity among derivatives studied. nih.govresearchgate.net
Ionic β-CDs (e.g., Sulfated) Low to ModerateLess toxic than methylated derivatives. nih.govresearchgate.netresearchgate.net
Second-Generation (Ionic & Methyl) LowerLess cytotoxic than parent compounds. nih.gov

This table provides a general comparison based on available research. Specific toxicity can vary based on the exact derivative, concentration, and cell type.

In Vivo Biocompatibility and Systemic Toxicity Assessments

A study on a novel sulfonated derivative of β-cyclodextrin, KS-6469, in BALB/c mice demonstrated low in vivo toxicity. nih.gov A single intraperitoneal injection of up to 500 mg/kg did not lead to any weight loss, changes in general condition, or mortality. nih.gov Furthermore, both in vitro and in vivo toxicological tests have indicated the excellent biocompatibility of acetylated cyclodextrin derivatives, with nanoparticles made from them being considered for safe local or systemic administration. rsc.orgoup.com

Evaluation of Organ-Specific Toxicity (e.g., Renal, Hepatic)

The kidneys are often a key organ of interest in the toxicological assessment of cyclodextrins. High doses or prolonged use of some β-cyclodextrin derivatives have been linked to nephrotoxicity. mdpi.com The accumulation of these compounds in the renal tubules can potentially lead to kidney impairment. mdpi.com

For instance, sulfobutyl-β-cyclodextrin (SBECD) has been observed to cause vacuolation of kidney tubular cells. fda.gov However, this effect, which appears to be dose- and duration-dependent, is often reversible and not always accompanied by changes in kidney function, suggesting it may be a non-adverse physiological response. fda.gov In contrast, some studies have noted that while monkeys showed minimal to moderate kidney vacuolation at certain doses without signs of dysfunction, higher doses did lead to kidney injury with functional impairment. fda.gov

Regarding hepatic toxicity, some methylated derivatives of beta-cyclodextrin have been shown to cause elevated levels of liver enzymes, indicating potential liver injury. nih.gov

Genotoxicity Studies

Genotoxicity studies are essential to determine if a substance can cause genetic mutations or chromosomal damage. For beta-cyclodextrin itself, a summary of genotoxicity studies has been compiled, providing data on its potential to induce genetic damage. inchem.org While specific comprehensive genotoxicity data for beta-cyclodextrin sulfate is not as readily available in the provided context, the general safety profile of cyclodextrins is an area of ongoing research. mdpi.com

Hemocompatibility and Blood Compatibility Studies

The interaction of this compound with blood components is a critical aspect of its safety profile, especially for parenteral applications. Native cyclodextrins, particularly beta-cyclodextrin, are known to cause hemolysis in vitro by extracting phospholipids (B1166683) and cholesterol from red blood cell membranes. nih.gov

However, modifications to the cyclodextrin structure can significantly improve hemocompatibility. For example, sulfated β-cyclodextrins have been noted for their heparin-like anticoagulant properties. nih.gov Studies on cyclodextrin-modified magnetic nanoparticles have shown that these modified particles are compatible with human whole blood, with no significant impact on platelet activation, hemolysis, or hemostasis. nih.govmdpi.com Specifically, β-cyclodextrin coatings have been shown to reduce fibrinogen adsorption, a key factor in improving hemocompatibility. mdpi.com Furthermore, an in vivo study comparing an etomidate (B1671615) formulation with sulfobutyl ether-7-beta-cyclodextrin (SBE-CD) to a commercial formulation found that the SBE-CD formulation resulted in 10-fold lower hemolysis after intravenous administration. researchgate.net

Table 2: Summary of In Vivo Biocompatibility Findings

Assessment TypeKey FindingsCitations
Systemic Toxicity A sulfonated β-cyclodextrin derivative (KS-6469) showed low toxicity in mice at high doses. nih.gov
Renal Toxicity Sulfobutyl-β-cyclodextrin can cause reversible kidney tubular cell vacuolation. fda.gov
Hepatic Toxicity Some methylated β-cyclodextrin derivatives have shown potential for liver injury. nih.gov
Hemocompatibility Sulfated derivatives can have anticoagulant properties. Modification with β-cyclodextrin can improve blood compatibility and reduce hemolysis. nih.govnih.govmdpi.comresearchgate.net

This table summarizes key findings from the available research. The specific effects can vary depending on the derivative and experimental conditions.

Future Research Directions and Translational Perspectives for Beta Cyclodextrin Sulfate

Rational Design and Synthesis of Advanced Sulfated Beta-Cyclodextrin (B164692) Derivatives

Future research will focus on the rational design of sulfated beta-cyclodextrin derivatives with precisely controlled properties to achieve targeted therapeutic effects. The current synthesis methods often result in a heterogeneous mixture of molecules with varying degrees of sulfation and substitution patterns. chemrxiv.org Advanced synthetic strategies are needed to control the exact number and position of sulfate (B86663) groups on the cyclodextrin (B1172386) ring.

The reactivity of the three types of hydroxyl groups on the beta-cyclodextrin molecule differs, with the primary hydroxyl group at the C6 position being the most reactive. alfachemic.com This provides an opportunity for selective modification. Future synthetic approaches will likely involve multi-step processes with the use of protective groups to achieve site-specific sulfation. The goal is to create derivatives with optimized charge density and spatial arrangement of sulfate groups to maximize their interaction with specific biological targets, such as growth factors or cell surface receptors.

Moreover, the development of more cost-effective and scalable synthesis methods is crucial for clinical translation. chemrxiv.orgresearchgate.net Current methods can be expensive, limiting widespread research and development. chemrxiv.org Exploring alternative sulfonating agents and reaction conditions that are more efficient and environmentally friendly will be a key research area. researchgate.net

Table 1: Comparison of Sulfonating Agents for Beta-Cyclodextrin Synthesis

Sulfonating Agent Advantages Disadvantages Key Research Focus
Chlorosulfonic Acid High reactivity, effective sulfonation Harsh reaction conditions, potential for side reactions, product heterogeneity Developing milder reaction protocols to improve control and reduce degradation.
Sulfamic Acid Milder reagent, potentially more cost-effective Lower reactivity, may require longer reaction times or higher temperatures Optimizing reaction conditions (temperature, solvent) to increase yield and degree of substitution.

| Sulfur Trioxide Complexes | High reactivity, can be used in various solvents | Can be difficult to handle, potential for over-sulfonation | Designing complexes that offer better control over the degree of sulfation for tailored applications. |

This table is generated based on data from available research to illustrate key aspects of synthesis. chemrxiv.orgresearchgate.net

In-Depth Elucidation of Molecular and Cellular Mechanisms

A deeper understanding of how sulfated beta-cyclodextrins interact with biological systems at the molecular and cellular levels is paramount. The primary mechanism of native cyclodextrins involves the formation of inclusion complexes with hydrophobic guest molecules. mdpi.comnih.gov For sulfated derivatives, this mechanism is augmented by strong electrostatic interactions mediated by the negatively charged sulfate groups.

Future research must focus on several key areas:

Host-Guest Interactions: Investigating how sulfation affects the binding affinity and specificity of the cyclodextrin cavity for various guest molecules. The introduction of charged groups on the exterior can influence the entry and orientation of guest molecules. sciopen.com

Protein and Growth Factor Binding: The sulfate groups mimic the structure of heparan sulfate, enabling interaction with a wide range of proteins, including growth factors, cytokines, and enzymes. nih.gov Detailed structural studies using techniques like X-ray crystallography and NMR spectroscopy are needed to map these binding sites and understand the basis of interaction specificity.

Cellular Uptake and Trafficking: Elucidating the pathways by which sulfated beta-cyclodextrins are internalized by cells and their subsequent intracellular fate. Understanding whether uptake is mediated by specific receptors or through endocytic pathways is crucial for designing drug delivery systems.

Signal Transduction: Investigating how the binding of sulfated beta-cyclodextrins to cell surface receptors modulates downstream signaling pathways. This is particularly relevant for applications in regenerative medicine, where activating specific cellular responses is desired. nih.gov

Advancing Clinical Translation of Sulfated Beta-Cyclodextrin-Based Therapeutics

The path from a promising laboratory compound to a clinically approved therapeutic is long and challenging. For sulfated beta-cyclodextrin, several hurdles must be overcome. A significant factor that can limit the successful clinical translation of new delivery systems is the high cost of development and manufacturing. nih.gov

Key priorities for advancing clinical translation include:

Standardization and Quality Control: Establishing robust analytical methods to characterize sulfated beta-cyclodextrin derivatives accurately. This includes determining the average degree of sulfation, the distribution of substitution patterns, and the level of impurities. This is essential for ensuring batch-to-batch consistency, a strict requirement for regulatory approval. ijpp.org.in

Pharmacokinetics and Biodistribution: Conducting comprehensive preclinical studies in relevant animal models to understand the absorption, distribution, metabolism, and excretion (ADME) profile of sulfated beta-cyclodextrins.

Long-Term Biocompatibility: While cyclodextrins are generally considered biocompatible, the long-term effects of introducing highly sulfated, non-degradable macromolecules into the body need thorough investigation. researchgate.netresearchgate.net

Regulatory Strategy: Proactively engaging with regulatory agencies like the FDA and EMA to navigate the approval process for a novel excipient or active pharmaceutical ingredient. ijpp.org.inijsdr.org This involves designing studies that meet regulatory standards for safety and efficacy.

Emerging Applications in Regenerative Medicine and Advanced Biomaterials

Sulfated beta-cyclodextrins are highly promising for applications in tissue engineering and regenerative medicine due to their unique ability to interact with and stabilize growth factors. nih.govnih.govmdpi.com Their structural similarity to heparin allows them to sequester and present growth factors to cells in a controlled manner, enhancing tissue repair and regeneration. nih.govresearchgate.net

Future research in this area will likely focus on:

Growth Factor Sequestration: Developing hydrogels and scaffolds incorporating sulfated beta-cyclodextrin to create localized depots of growth factors (e.g., TGF-β1, BMP-2) for applications in bone and cartilage repair. nih.govresearchgate.net

Injectable Hydrogels: Creating injectable, self-healing hydrogels based on host-guest interactions between sulfated beta-cyclodextrin and other polymers for minimally invasive delivery of cells and therapeutic agents. mdpi.com

Functionalized Scaffolds: Covalently attaching sulfated beta-cyclodextrin to the surface of biomaterial scaffolds to improve their bioactivity, promote cell adhesion, and guide cell differentiation. nih.gov

3D Bioprinting: Using sulfated beta-cyclodextrin-based materials as components of bioinks for 3D bioprinting, enabling the fabrication of complex, multi-functional tissue constructs. mdpi.com

Table 2: Potential Applications in Regenerative Medicine

Application Area Rationale for Using Beta-Cyclodextrin Sulfate Key Research Goal
Bone Regeneration Sequesters and stabilizes bone morphogenetic proteins (BMPs). Develop scaffolds that provide sustained release of BMP-2 to promote osteogenesis. nih.gov
Cartilage Repair Binds to transforming growth factor-beta (TGF-β) to promote chondrogenesis. Engineer hydrogels that support chondrocyte growth and differentiation. nih.gov
Wound Healing Can stabilize growth factors involved in angiogenesis and tissue repair. Create dressings that deliver a cocktail of growth factors to accelerate healing. mdpi.com

| Neural Grafts | Potential to interact with neurotrophic factors. | Design conduits that support nerve regeneration and guide axonal growth. researchgate.net |

This table synthesizes potential applications based on the known properties of sulfated cyclodextrins and their role in biomaterials. nih.govresearchgate.netmdpi.com

Integration of Computational and Artificial Intelligence Approaches in Drug Discovery

Computational modeling and artificial intelligence (AI) are set to revolutionize the design and discovery of new therapeutics based on sulfated beta-cyclodextrin. ijpp.org.innih.govijpp.org.in These approaches can significantly accelerate the research and development process by providing insights that are difficult to obtain through experimental methods alone. researchgate.net

Key applications include:

Predictive Modeling: Using machine learning and deep learning algorithms to predict the binding affinity between sulfated beta-cyclodextrin derivatives and specific drug molecules or proteins. nih.govnih.gov This allows for the rapid virtual screening of large libraries of compounds.

Molecular Dynamics Simulations: Simulating the dynamic interactions of sulfated beta-cyclodextrin with guest molecules, proteins, and cell membranes to understand complex formation and stability at an atomic level. nih.govnih.gov

De Novo Design: Employing generative AI models to design novel sulfated beta-cyclodextrin derivatives with optimized properties for a specific therapeutic application. researchgate.net

Formulation Optimization: Using computational tools to predict the solubility enhancement of poorly soluble drugs and to design optimal formulations. europeanpharmaceuticalreview.com

The integration of these computational methods will enable a more rational, hypothesis-driven approach to designing advanced sulfated beta-cyclodextrin systems, reducing the time and cost associated with traditional trial-and-error experimentation. researchgate.netnih.gov

Sustainable Production and Environmental Impact Studies

As with any widely used chemical, the sustainability of production and the environmental impact of sulfated beta-cyclodextrin are important considerations. Beta-cyclodextrin itself is a "green" molecule, produced from starch, a renewable resource, through an enzymatic process. mdpi.com However, the chemical modification processes to introduce sulfate groups often involve harsh reagents and organic solvents. chemrxiv.org

Future research should address:

Green Synthesis Routes: Developing more environmentally friendly synthesis methods that use greener solvents (like water), reduce energy consumption, and minimize waste generation. mdpi.com

Biodegradability: Assessing the biodegradability of sulfated beta-cyclodextrin in various environmental compartments. While the parent beta-cyclodextrin is biodegradable, heavy modification with sulfate groups may hinder its breakdown by microorganisms. mdpi.com

Ecotoxicity: Evaluating the potential toxicity of sulfated beta-cyclodextrin to aquatic organisms and other non-target species to ensure its environmental safety.

Interestingly, modified beta-cyclodextrins are also being explored for environmental applications, such as the removal of organic pollutants from wastewater, highlighting a potential positive environmental role. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.